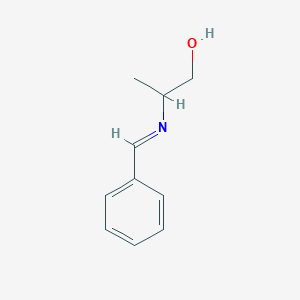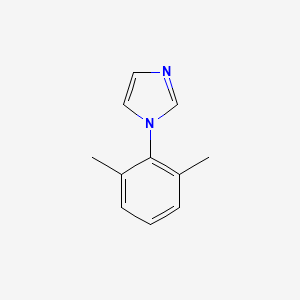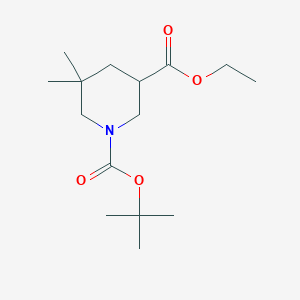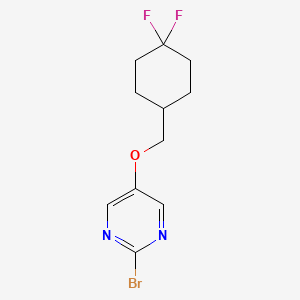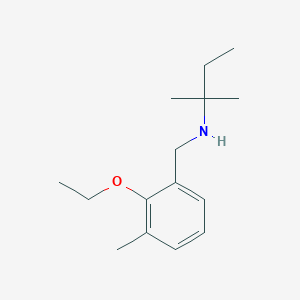![molecular formula C9H16N2 B15227865 (S)-1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine](/img/structure/B15227865.png)
(S)-1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to a quinuclidine moiety, which imparts significant strain and reactivity to the molecule. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine typically involves the formation of the cyclopropane ring through a cyclopropanation reaction. One common method is the Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert alkenes into cyclopropanes . The reaction conditions often require strong bases to generate the ylide in situ, followed by nucleophilic attack on the alkene.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Corey-Chaykovsky reaction, employing catalytic amounts of chiral sulfides to achieve enantioselectivity. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), Sodium borohydride (NaBH₄)
Substitution: Alkyl halides, Acyl chlorides
Major Products
Applications De Recherche Scientifique
(S)-1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor studies, due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of novel materials and catalysts, leveraging its reactive cyclopropane ring.
Mécanisme D'action
The mechanism by which (S)-1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine exerts its effects involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The cyclopropane ring can undergo strain-release reactions, facilitating the formation of reactive intermediates that interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane derivatives: Compounds like cyclopropane-1,1-dicarboxylic acid share the strained cyclopropane ring but lack the quinuclidine moiety.
Quinuclidine derivatives: Compounds such as quinuclidine itself or its simple derivatives lack the spirocyclic structure.
Uniqueness
(S)-1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine is unique due to its combination of a strained cyclopropane ring and a quinuclidine moiety, providing a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for various applications, distinguishing it from other cyclopropane or quinuclidine derivatives.
Propriétés
Formule moléculaire |
C9H16N2 |
|---|---|
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
(3S)-spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropane]-3-amine |
InChI |
InChI=1S/C9H16N2/c10-8-7-1-5-11(6-2-7)9(8)3-4-9/h7-8H,1-6,10H2/t8-/m0/s1 |
Clé InChI |
XBQJVESDBKSTPY-QMMMGPOBSA-N |
SMILES isomérique |
C1CN2CCC1[C@@H](C23CC3)N |
SMILES canonique |
C1CN2CCC1C(C23CC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-amino-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-6-carboxylate](/img/structure/B15227785.png)
![6-Bromo-2-(1,4-dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B15227792.png)

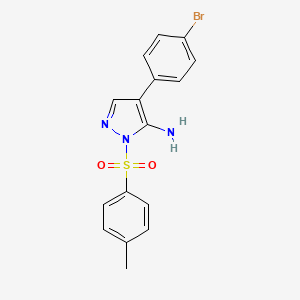
![3-amino-7-methyl-N-(2-methyl-4-nitrophenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B15227807.png)
![tert-Butyl 2-(chloromethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B15227815.png)
![Rel-(7aR,11aR)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one](/img/structure/B15227817.png)
